molecular formula C13H12O9 B073057 Caftaric acid CAS No. 1234-09-9

Caftaric acid

Cat. No. B073057
CAS RN: 1234-09-9
M. Wt: 312.23 g/mol
InChI Key: SWGKAHCIOQPKFW-JTNORFRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caftaric acid is a hydroxycinnamic acid that belongs to the family of phenolic acids. It is widely distributed in plants, particularly in coffee beans, fruits, and vegetables. Caftaric acid has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Scientific Research Applications

  • Pharmacological Effects : Caftaric acid has been identified for its antioxidant, anti-inflammatory, antimutagenic, anticarcinogenic, hepatoprotective, antidiabetic, anti-hypertensive, anti-obesity, anti-metabolic syndrome, and neuroprotective effects. It rapidly passes through the stomach and duodenum, influencing absorption in intestinal cells. Notably, it can potentially be used in treating diabetes and hypertension (Mohamed & Koriem, 2020).

  • Interaction with Microflora : Studies on chicoric acid (ChA) and caftaric acid (CafA) reveal their hydrolysis by enzymes and probiotic bacteria like Lactobacillus johnsonii. This indicates that these compounds are likely degraded by gut microflora before absorption, influencing their bioavailability and metabolic effects (Bel-Rhlid et al., 2012).

  • Microbial Metabolism : The microbial conversion of caftaric acid in the gut has been compared with other related compounds. It's observed that esterification does not significantly influence the metabolism of caftaric acid by gut microbiota, leading to similar metabolic patterns as its related compounds (Gonthier et al., 2006).

  • Bioavailability Studies : Research on trans-caftaric acid's bioavailability shows its detection in rat plasma, kidney, and brain after administration into the stomach. This suggests its potential systemic absorption and distribution in mammals (Vanzo et al., 2007).

  • Applications in Echinacea Purpurea : Caftaric acid is a significant secondary metabolite in Echinacea purpurea. Studies on in vitro bioreactor production of E. purpurea have shown increased production of caftaric acid under certain conditions, indicating its potential in controlled medicinal plant cultivation (Jones, Saxena, & Murch, 2009).

  • Role in Wine Sensory Effects : Caftaric acid, along with Grape Reaction Product (GRP), influences the sensory properties of white wine. It can modify wine texture, suppressing astringency and adding to the oily mouthfeel without significantly contributing to bitterness (Gaweł et al., 2014).

properties

IUPAC Name

(2R,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGKAHCIOQPKFW-JTNORFRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3036866
Record name Caftaric acid
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Molecular Weight

312.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Caftaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

618.2 °C at 760 mmHg
Record name Caftaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Caftaric acid

CAS RN

67879-58-7
Record name Caftaric acid
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Record name Caftaric acid
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Record name Caftaric acid
Source EPA DSSTox
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Record name Butanedioic acid, 2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxy-, (2R,3R)
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Record name CAFTARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCV7W3174L
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Record name Caftaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

125 °C
Record name Caftaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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